molecular formula C8H8Cl2N2O B15315058 3,6-Dichloro-4-(oxolan-2-yl)pyridazine

3,6-Dichloro-4-(oxolan-2-yl)pyridazine

Cat. No.: B15315058
M. Wt: 219.06 g/mol
InChI Key: ZFEVYGDCNIPHIK-UHFFFAOYSA-N
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Description

Biological Activity

3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring substituted with chlorine atoms and an oxolane group. This specific arrangement is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. For instance, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Notably, certain compounds in this series showed potent cytotoxic effects against breast and ovarian cancer cells, indicating that structural modifications can enhance their therapeutic potential .

CompoundCell LineIC50 (µM)
This compoundT-47D (breast)TBD
This compoundMDA-MB-231 (breast)TBD
This compoundSKOV-3 (ovarian)TBD

2. Anti-inflammatory Activity

Pyridazine derivatives have also been investigated for their anti-inflammatory properties. In particular, studies have indicated that certain compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β in stimulated HL-60 cells. This suggests that this compound may possess similar inhibitory effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Cell Proliferation : By targeting specific pathways involved in cell growth.
  • Modulation of Cytokine Production : Reducing levels of inflammatory mediators.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyridazine derivatives, compounds were tested against human cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that specific substitutions on the pyridazine ring significantly enhanced anticancer activity compared to unsubstituted analogs .

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects of pyridazine derivatives demonstrated that compounds could effectively reduce IL-1β production in vitro. This finding supports the potential use of these compounds in treating inflammatory diseases .

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

3,6-dichloro-4-(oxolan-2-yl)pyridazine

InChI

InChI=1S/C8H8Cl2N2O/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h4,6H,1-3H2

InChI Key

ZFEVYGDCNIPHIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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